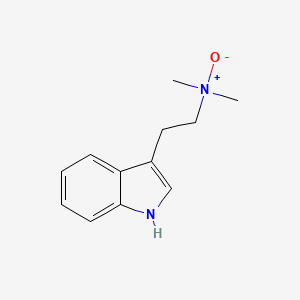

N,N-Dimethyltryptamine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2,15)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRSWKRQDYWUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=CC=CC=C21)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024770 | |

| Record name | Dimethyltryptamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-19-6 | |

| Record name | Dimethyltryptamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyltryptamine N-oxide (DMT N-oxide): Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine N-oxide (DMT-NO) is a primary metabolite of the potent psychedelic compound N,N-Dimethyltryptamine (DMT). First identified in the mid-1950s, DMT-NO is generally considered to be pharmacologically inactive, representing a significant pathway in the metabolic clearance of DMT, particularly when monoamine oxidase (MAO) activity is inhibited. This technical guide provides a comprehensive overview of the discovery and history of DMT-NO, alongside detailed experimental protocols for its synthesis, extraction, and quantification. It is intended to serve as a core resource for researchers in pharmacology, analytical chemistry, and drug development.

Discovery and History

The history of DMT N-oxide is intrinsically linked to the early investigations into the metabolism of DMT. Following the first synthesis of DMT in 1931 by Canadian chemist Richard Manske, it wasn't until the mid-1950s that its psychoactive properties were explored. Stephen Szara, a Hungarian psychiatrist, was a pivotal figure in this research. After being denied access to LSD, Szara turned his attention to DMT, which he synthesized and self-administered, documenting its profound, short-acting psychedelic effects.[1]

Subsequent research focused on understanding the metabolic fate of this intriguing compound. In 1955, M.S. Fish, N.M. Johnson, E.P. Lawrence, and E.C. Horning published their work on oxidative N-dealkylation, identifying DMT N-oxide as a metabolite of DMT.[2][3] Almost concurrently, Stephen Szara's 1956 publication, "Dimethyltryptamine: Its metabolism in man; the relation of its psychotic effect to the serotonin metabolism," further solidified the role of N-oxidation in DMT's metabolic pathway.[4][5] These early studies established that DMT is metabolized via two primary routes: oxidative deamination by monoamine oxidase (MAO) to indole-3-acetic acid (IAA), and N-oxidation to DMT N-oxide.[2][4] It was also noted in these early studies that the metabolites of DMT did not produce the same psychoactive effects as the parent compound.[4]

In the decades that followed, research into DMT and its metabolites was sporadic, largely due to the legal restrictions placed on psychedelic compounds. However, with the resurgence of psychedelic research in recent years, there has been a renewed interest in fully characterizing the pharmacokinetics and metabolic profile of DMT. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled highly sensitive and specific quantification of DMT and its metabolites, including DMT N-oxide, in various biological matrices.[6][7] These advancements have been crucial in clinical studies of DMT and ayahuasca, a traditional Amazonian brew containing DMT and MAO inhibitors, where the inhibition of MAO leads to an increased importance of the N-oxidation pathway.[6][8]

Quantitative Data

While DMT N-oxide is consistently reported as an inactive metabolite, comprehensive quantitative data on its pharmacological profile is sparse in the scientific literature. The primary focus of most research has been on the parent compound, DMT. However, the available analytical data from pharmacokinetic studies provide valuable information on its detection and quantification.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Linear Range (Plasma) | 0.25–125 ng/mL | Human Plasma | LC-MS/MS | [6][9] |

| 15–250 nM | Human Plasma | LC-MS/MS | [3][7] | |

| Linear Range (Urine) | 2.5–250 ng/mL | Human Urine | LC-MS/MS | [6] |

| Lower Limit of Quantification (LLOQ) (Plasma) | 0.25 ng/mL | Human Plasma | LC-MS/MS | [6] |

| 0.1 ng/mL | Human Plasma | LC-MS/MS | [10] | |

| Intra-assay Accuracy | 93–113% | Human Plasma | LC-MS/MS | [10] |

| Inter-assay Accuracy | 93–113% | Human Plasma | LC-MS/MS | [10] |

| Intra-assay Precision (CV) | ≤ 11% | Human Plasma | LC-MS/MS | [10] |

| Inter-assay Precision (CV) | ≤ 11% | Human Plasma | LC-MS/MS | [10] |

Note: The lack of extensive receptor binding and functional assay data for DMT N-oxide is a significant gap in the literature. The prevailing consensus of its inactivity is largely based on early observations and the absence of reported psychoactive effects.[4]

Experimental Protocols

Chemical Synthesis of this compound

Materials:

-

N,N-Dimethyltryptamine (DMT) freebase

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve N,N-Dimethyltryptamine (DMT) freebase in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled DMT solution with stirring. Alternatively, hydrogen peroxide can be used as the oxidizing agent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.

-

Quenching: Once the reaction is complete, quench the excess peroxy acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Separate the organic layer. The aqueous layer may be back-extracted with DCM to ensure complete recovery of the product.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude DMT N-oxide can be purified by recrystallization or column chromatography if necessary.

Note: This is a generalized protocol and may require optimization for yield and purity. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Extraction of DMT N-oxide from Biological Matrices (Plasma)

The following protocol is a composite based on several validated LC-MS/MS methods for the quantification of DMT and its metabolites in human plasma.[7][10]

Materials:

-

Human plasma samples

-

Internal standard (IS) solution (e.g., DMT-d6)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator (optional)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

-

Protein Precipitation: Add a sufficient volume of cold methanol (e.g., 150 µL) to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of water and methanol with 0.1% formic acid).

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of DMT and its metabolites. The following is a summary of typical parameters.

-

Chromatographic Separation:

-

Column: A C18 or a pentafluorophenyl (PFP) column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for DMT N-oxide and the internal standard are monitored for quantification. For DMT N-oxide (C₁₂H₁₆N₂O, MW: 204.27 g/mol ), a common precursor ion is [M+H]⁺ at m/z 205. Product ions would be determined through infusion and optimization experiments.

-

Signaling Pathways and Experimental Workflows

As DMT N-oxide is considered an inactive metabolite, there are no known direct signaling pathways associated with it. Its primary relevance is within the metabolic pathway of DMT.

Diagrams

Conclusion

This compound is a historically significant and metabolically important, albeit pharmacologically inactive, metabolite of DMT. Its discovery was a key step in understanding the metabolic fate of tryptamines in the human body. For modern researchers, the accurate quantification of DMT N-oxide is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of DMT, especially in the context of co-administration with MAO inhibitors. This technical guide provides a foundational understanding and practical methodologies for the continued investigation of this compound. Further research is warranted to definitively confirm the lack of pharmacological activity of DMT N-oxide across a broad range of receptor targets and to develop and validate a standardized, high-yield chemical synthesis protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. Szara, Stephen – Center for the Study of the History of Neuropsychopharmacology [cshn.semel.ucla.edu]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. samorini.it [samorini.it]

- 6. Stephen Szára - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. | Semantic Scholar [semanticscholar.org]

- 10. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N,N-Dimethyltryptamine N-oxide in DMT Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyltryptamine (DMT), a potent endogenous psychedelic, undergoes extensive metabolism in the human body, leading to a variety of metabolites. While the primary metabolic pathway involves oxidative deamination by monoamine oxidase A (MAO-A) to form indole-3-acetic acid (IAA), a significant alternative route is the N-oxidation of DMT to N,N-dimethyltryptamine N-oxide (DMT-NO). This technical guide provides an in-depth exploration of the role of DMT-NO in the overall metabolism of DMT. It consolidates current knowledge on the formation, enzymatic pathways, and pharmacological significance of this major metabolite. The guide also presents quantitative data in structured tables, details key experimental protocols for its study, and visualizes metabolic pathways and experimental workflows using Graphviz diagrams. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

N,N-dimethyltryptamine (DMT) is a naturally occurring tryptamine alkaloid found in numerous plant and animal species, including humans.[1][2] It is renowned for its profound and short-acting psychedelic effects, mediated primarily through its interaction with serotonin 2A (5-HT2A) receptors.[2] The rapid inactivation of DMT when administered orally is attributed to extensive first-pass metabolism, predominantly by MAO-A in the liver and gastrointestinal tract.[2][3][4] However, alternative metabolic pathways exist, leading to the formation of several other metabolites, with this compound (DMT-NO) being one of the most significant.[1][3] Understanding the complete metabolic profile of DMT, including the role of DMT-NO, is crucial for elucidating its endogenous function, optimizing its therapeutic potential, and ensuring its safe clinical application.

Metabolic Pathways of DMT

The metabolism of DMT is multifaceted, with two primary pathways dictating its biotransformation: oxidative deamination and N-oxidation. Other minor pathways, such as demethylation and hydroxylation, also contribute to a lesser extent.

Major Metabolic Pathway: Oxidative Deamination

The principal route of DMT metabolism is oxidative deamination, catalyzed by monoamine oxidase A (MAO-A).[2][3] This enzymatic reaction converts DMT into indole-3-acetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase to the main and inactive metabolite, indole-3-acetic acid (IAA).[3][5][6]

The Role of this compound (DMT-NO)

DMT-NO is the second most abundant metabolite of DMT.[3][7][8] Its formation represents a significant alternative metabolic pathway, particularly under conditions where MAO-A activity is compromised or bypassed.

The conversion of DMT to DMT-NO occurs through the N-oxidation of the tertiary amine group of DMT. While the specific enzymes responsible for this reaction are still under investigation, evidence points towards the involvement of Cytochrome P450 (CYP) enzymes.[5] Some studies suggest that flavin-containing monooxygenases (FMOs) could also play a role, as they are known to catalyze the N-oxidation of various xenobiotics, though direct evidence for their involvement in DMT metabolism is pending further research.[9]

The formation of DMT-NO is notably increased when DMT is administered via routes that avoid extensive first-pass metabolism, such as smoking or intravenous injection.[6][10][11] Furthermore, co-administration of DMT with MAO inhibitors (MAOIs), as is the case with the traditional psychedelic brew Ayahuasca, leads to a significant shift in metabolism from the MAO-A pathway towards N-oxidation, resulting in higher levels of DMT-NO.[3]

The pharmacological activity of DMT-NO is a subject of ongoing research. It has been hypothesized that DMT-NO may possess psychoactive properties similar to DMT.[12] However, robust in vivo studies in humans are needed to confirm this hypothesis. Some reports suggest that DMT-NO is biologically inactive.[13]

Quantitative Data on DMT Metabolism

The following tables summarize key quantitative data from various studies on DMT metabolism, providing a comparative overview of metabolite levels under different conditions.

Table 1: Urinary Excretion of DMT and Metabolites after Oral and Smoked Administration

| Compound | Oral Administration (25 mg DMT) | Smoked Administration (25 mg DMT) |

| DMT | Not Detected | 10% of recovered compounds |

| DMT-NO | 3% of recovered compounds | 28% of recovered compounds |

| IAA | 97% of recovered compounds | 63% of recovered compounds |

Data from Riba et al. (2015)[6][11]

Table 2: Linear Ranges for Quantification of DMT and Metabolites in Human Plasma and Urine

| Analyte | Matrix | Linear Range (ng/mL) |

| DMT | Plasma | 0.5 - 500 |

| DMT-NO | Plasma | 0.25 - 125 |

| IAA | Plasma | 240 - 6000 |

| DMT | Urine | 2.5 - 250 |

| DMT-NO | Urine | 2.5 - 250 |

Data from a validated LC-MS/MS method.[8][14][15]

Table 3: In Vitro Metabolism of DMT by Human CYP Isozymes

| CYP Isozyme | Intrinsic Clearance (µl/min/nmol CYP) | Half-life (min) |

| CYP2D6 | 801 | 9 |

| CYP2C19 | 37 | 189 |

| CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP3A4, CYP3A5 | No turnover detected | - |

Data from an in vitro study using recombinant human CYP enzymes.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DMT metabolism, focusing on the identification and quantification of DMT-NO.

Quantification of DMT, DMT-NO, and IAA in Human Plasma and Urine by LC-MS/MS

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of DMT and its major metabolites.[8][17]

4.1.1. Sample Preparation

-

Plasma: To 100 µL of human plasma, add an internal standard solution. Precipitate proteins by adding 300 µL of a 75:25 (v/v) acetonitrile:methanol solution. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

-

Urine: Dilute urine samples with deionized water as needed. Add an internal standard solution and inject directly into the LC-MS/MS system.

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A suitable reversed-phase column, such as a C18 or Phenyl column (e.g., SpeedCore Diphenyl, 50 x 2.1 mm, 2.6 µm).[10]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B over a run time of approximately 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

DMT: Precursor ion (e.g., m/z 189.1) → Product ion (e.g., m/z 58.1)

-

DMT-NO: Precursor ion (e.g., m/z 205.1) → Product ion (e.g., m/z 58.1)

-

IAA: Precursor ion (e.g., m/z 176.1) → Product ion (e.g., m/z 130.1)

-

-

4.1.3. Data Analysis

Quantify the analytes by constructing calibration curves using the peak area ratios of the analytes to their respective internal standards.

In Vitro Metabolism of DMT using Human Liver Microsomes (HLM) and Recombinant CYP Enzymes

This protocol is designed to investigate the contribution of specific CYP enzymes to the metabolism of DMT.[10][18][19]

4.2.1. Incubation with Recombinant CYP Enzymes

-

Prepare an incubation mixture containing:

-

Recombinant human CYP enzyme (e.g., CYP2D6, CYP2C19).

-

NADPH-regenerating system.

-

Phosphate buffer (pH 7.4).

-

DMT solution.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the DMT solution.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS for the disappearance of DMT and the formation of metabolites.

4.2.2. Incubation with Human Liver Microsomes (HLM)

-

Prepare an incubation mixture containing:

-

Follow the incubation and analysis procedure as described for recombinant CYP enzymes.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathways of DMT and a typical experimental workflow for its analysis.

Caption: Metabolic pathways of N,N-Dimethyltryptamine (DMT).

Caption: Experimental workflow for DMT metabolite analysis.

Conclusion

This compound is a pivotal metabolite in the biotransformation of DMT. Its formation through N-oxidation represents a significant metabolic pathway that becomes particularly prominent when the primary MAO-A-mediated oxidative deamination is either inhibited or bypassed. While the full pharmacological profile of DMT-NO remains to be elucidated, its role as a major metabolite underscores the complexity of DMT metabolism. Further research is warranted to identify the specific enzymes responsible for its formation and to definitively characterize its physiological and psychoactive effects. The methodologies and data presented in this guide provide a solid foundation for future investigations into the intricate metabolic fate of DMT and its implications for both endogenous function and therapeutic applications.

References

- 1. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Neuromodulatory and Therapeutic Potential of N, N-Dimethyltryptamine (DMT) - Amerigo Scientific [amerigoscientific.com]

- 3. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 4. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Metabolism and Urinary Disposition of DMT | ICEERS [iceers.org]

- 12. DMT N-Oxide - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 13. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of N,N‐dimethyltryptamine (DMT) and its metabolites using LC–MS/MS for forensic purposes | Semantic Scholar [semanticscholar.org]

- 15. Analysis of N,N‐dimethyltryptamine (DMT) and its metabolites using LC–MS/MS for forensic purposes | American Academy of Forensic Sciences [aafs.org]

- 16. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of N,N-Dimethyltryptamine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine N-oxide (DMT N-oxide) is a primary metabolite of N,N-Dimethyltryptamine (DMT), a potent endogenous psychedelic compound. Understanding the biosynthetic pathway of DMT N-oxide is crucial for comprehending the pharmacokinetics and overall biological role of DMT. This technical guide provides a detailed overview of the multi-step enzymatic conversion of tryptophan to DMT and its subsequent oxidation to DMT N-oxide. The guide includes a summary of the enzymes involved, quantitative data from related reactions, detailed experimental protocols for in vitro analysis, and visualizations of the key pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

N,N-Dimethyltryptamine (DMT) is an indole alkaloid found endogenously in mammals and in a variety of plant species.[1][2] Its biosynthesis and metabolism are of significant interest due to its profound psychoactive effects and potential therapeutic applications. A crucial step in the metabolic fate of DMT is its conversion to this compound (DMT N-oxide), a major metabolite found in biological fluids.[3][4] This guide delineates the established biosynthetic pathway from the essential amino acid tryptophan to DMT and the subsequent enzymatic N-oxidation to form DMT N-oxide.

The Biosynthetic Pathway of N,N-Dimethyltryptamine (DMT)

The biosynthesis of DMT from tryptophan is a two-step enzymatic process that occurs in various organisms, including mammals.[4][5]

-

Decarboxylation of Tryptophan: The pathway initiates with the decarboxylation of the amino acid L-tryptophan to form tryptamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) .[4][5]

-

N,N-dimethylation of Tryptamine: Tryptamine is subsequently methylated twice to yield N,N-Dimethyltryptamine. This process is mediated by the enzyme Indolethylamine-N-methyltransferase (INMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[4][5] The first methylation results in N-methyltryptamine (NMT), which is then further methylated by INMT to form DMT.[4]

The Formation of this compound (DMT N-oxide)

DMT N-oxide is a significant metabolite of DMT, and its formation is primarily attributed to the action of Flavin-containing monooxygenases (FMOs) .[6] FMOs are a class of NADPH-dependent enzymes that specialize in the oxidation of soft nucleophilic heteroatoms, such as the nitrogen in the tertiary amine of DMT.[6][7] While several isoforms of FMO exist, FMO1 and FMO3 are considered the major isoforms involved in the N-oxidation of xenobiotics.[1][8] FMO3 is the predominant form in the adult human liver.[1]

The reaction involves the transfer of an oxygen atom from the FAD-hydroperoxide intermediate within the FMO active site to the nitrogen atom of DMT, resulting in the formation of DMT N-oxide.[9]

Quantitative Data

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) |

| Human FMO1 | N,N-dimethylamphetamine | 44.5 | 7.59 | 171 |

Table 1: Michaelis-Menten kinetic constants for the N-oxidation of N,N-dimethylamphetamine by human FMO1.[10] This data can be used as an estimate for the enzymatic activity of FMO1 with DMT as a substrate.

Experimental Protocols

In Vitro Assay for DMT N-oxidation by Recombinant Human FMO

This protocol describes a method for determining the in vitro N-oxidation of DMT using commercially available recombinant human FMO enzymes.

Materials:

-

Recombinant human FMO1 or FMO3 (expressed in a system like baculovirus-infected insect cells)

-

N,N-Dimethyltryptamine (DMT)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 50 mM, pH 8.5)

-

DMT N-oxide analytical standard

-

Internal standard for LC-MS/MS (e.g., deuterated DMT)

-

Acetonitrile (ice-cold)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DMT in a suitable solvent (e.g., methanol or water).

-

Prepare working solutions of DMT in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the internal standard solution in acetonitrile.

-

-

Enzyme Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, recombinant FMO enzyme, and DMT solution.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 0, 5, 10, 20, 30, and 60 minutes). Time course experiments are recommended to ensure linearity of the reaction.

-

-

Reaction Quenching:

-

Stop the reaction by adding three volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex briefly to mix.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the quenched reaction mixture at high speed (e.g., 10,000 x g) for 5 minutes to precipitate the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Quantification of DMT N-oxide by LC-MS/MS

This protocol provides a general framework for the quantification of DMT N-oxide. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A diphenyl or pentafluorophenyl column is suitable for the separation of DMT and its metabolites.[3][11]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A gradient elution from a low to high percentage of mobile phase B is typically used.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 μL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

DMT: Precursor ion (Q1) m/z 189.1 -> Product ion (Q3) m/z 58.1

-

DMT N-oxide: Precursor ion (Q1) m/z 205.1 -> Product ion (Q3) m/z 58.1

-

Internal Standard (e.g., DMT-d6): Monitor the appropriate transition.

-

-

Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

Data Analysis:

-

Construct a calibration curve using the DMT N-oxide analytical standard.

-

Quantify the amount of DMT N-oxide produced in the enzymatic reaction by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Biosynthesis Pathway of DMT and DMT N-oxide

Biosynthesis of DMT and its conversion to DMT N-oxide.

Experimental Workflow for In Vitro DMT N-oxidation Assay

Workflow for the in vitro analysis of DMT N-oxidation.

Conclusion

The biosynthesis of this compound is a critical metabolic pathway that influences the overall pharmacological profile of DMT. This guide has detailed the enzymatic steps from the precursor tryptophan to DMT, and the subsequent N-oxidation to DMT N-oxide, which is primarily catalyzed by Flavin-containing monooxygenases. The provided quantitative data, though based on an analogous compound, offers a valuable reference for researchers. The detailed experimental protocols for in vitro assays and LC-MS/MS quantification serve as a practical resource for scientists in the field of drug metabolism and development. The visualizations of the biosynthetic pathway and experimental workflow aim to provide a clear and concise understanding of these complex processes. Further research to elucidate the specific kinetic parameters of human FMO isoforms with DMT is warranted to refine our understanding of this important metabolic pathway.

References

- 1. Metabolic Activation of Flavin Monooxygenase-mediated Trimethylamine-N-Oxide Formation in Experimental Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elkbiotech.com [elkbiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Variants of the Human Flavin-Containing Monooxygenase 3 (FMO3) Gene Associated with Trimethylaminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of the mechanism, substrate specificities, and structure of FMOs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labcorp.com [labcorp.com]

- 9. optibrium.com [optibrium.com]

- 10. Flavin-containing monooxygenase 1-catalysed N,N-dimethylamphetamine N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of N,N-Dimethyltryptamine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine N-oxide (DMT N-oxide) is a primary metabolite of the potent psychedelic compound N,N-Dimethyltryptamine (DMT).[1][2][3][4] As interest in the therapeutic potential of DMT grows, a thorough understanding of its metabolic fate is crucial for drug development and clinical research. This technical guide provides a comprehensive overview of the known chemical and physical properties of DMT N-oxide, its metabolic pathway, and relevant experimental protocols.

Chemical and Physical Properties

DMT N-oxide is the product of the N-oxidation of the tertiary amine group in DMT.[5] This conversion significantly alters the physicochemical properties of the parent molecule, impacting its biological activity and disposition. While some physical properties like a precise melting and boiling point are not definitively established due to its nature, the available data is summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide | [6] |

| Synonyms | DMT-NO | [2][3] |

| CAS Number | 948-19-6 | [7] |

| Chemical Formula | C₁₂H₁₆N₂O | [6][7][8] |

| Molecular Weight | 204.27 g/mol | [8] |

| Appearance | Waxy solid or oil, can be a crystalline solid. | [9] |

| Melting Point | Difficult to determine accurately due to its waxy nature; reported as 40-50 °C. | [10] |

| Boiling Point | Data not available. | |

| pKa | Data not available. | |

| Solubility | Soluble in ethanol, DMF, and DMSO. Insoluble in naphtha. | [7][11] |

| Stability | Stable for at least 5 years when stored at -20°C. Can form from the oxidation of DMT upon exposure to air. | [7][9] |

Metabolism of N,N-Dimethyltryptamine to this compound

DMT is primarily metabolized in the body by two main pathways: oxidative deamination by monoamine oxidase (MAO) to indole-3-acetic acid (IAA), and N-oxidation to DMT N-oxide.[2][3][4] DMT N-oxide is considered a major metabolite of DMT.[2][3][4] The enzyme systems responsible for the N-oxidation of DMT are believed to be cytochrome P450 (CYP) enzymes.[12]

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of DMT N-oxide involves the direct oxidation of DMT using hydrogen peroxide.[11]

Materials:

-

N,N-Dimethyltryptamine (DMT) freebase

-

Ethanol

-

30-35% Hydrogen peroxide (H₂O₂)

-

Dichloromethane (DCM) or Chloroform

-

Hexane

Procedure:

-

Dissolve a known quantity of DMT freebase in ethanol (e.g., 0.1 g in 1 mL).[11]

-

Add a few drops of 30-35% hydrogen peroxide to the DMT solution.[11] The reaction is generally considered to proceed to completion with high yield.

-

After the reaction is complete (which can be monitored by thin-layer chromatography), the solvent can be evaporated.

-

The resulting product, DMT N-oxide, can be purified by washing with a non-polar solvent like hot hexane to remove any unreacted DMT.[11] DMT N-oxide is insoluble in hexane, while DMT is soluble.[11]

-

The purified DMT N-oxide is typically obtained as a colorless to pale yellow oil or waxy solid.[11]

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DMT and its metabolites, including DMT N-oxide, in biological matrices such as plasma and urine.[3][13]

Sample Preparation:

-

To a plasma or urine sample, add an internal standard (e.g., deuterated DMT).

-

Precipitate proteins by adding a solvent like methanol or a mixture of acetonitrile and methanol.[3][13]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

-

LC Column: A pentafluorophenyl or similar column is often used for separation.[3][13]

-

Mobile Phase: A gradient of methanol and water containing a small amount of formic acid is typically employed.[3][13]

-

Ionization: Positive electrospray ionization (ESI+) is used.[3][13]

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for DMT N-oxide and the internal standard.

Biological Activity

Current research indicates that this compound does not produce the characteristic psychedelic effects associated with its parent compound, DMT.[1] Studies in both human and rodent models have shown that none of the metabolites of DMT, including DMT N-oxide, exhibit DMT-like psychoactive effects.[1] Its pharmacological activity at various receptor sites has not been extensively characterized, but it is generally considered to be an inactive metabolite in the context of psychedelic activity. The formation of DMT N-oxide represents a significant pathway for the detoxification and elimination of DMT from the body.

Conclusion

This compound is a key metabolite in the disposition of DMT. A thorough understanding of its chemical and physical properties, as well as the analytical methods for its detection, is essential for advancing research into the pharmacokinetics and therapeutic applications of DMT. While considered biologically inactive in terms of psychedelic effects, its role as a major metabolite underscores the importance of comprehensive metabolic profiling in drug development. Further research may yet uncover other potential biological roles for this compound.

References

- 1. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 3. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 6. Dimethyltryptamine-N-oxide - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. GSRS [precision.fda.gov]

- 9. Continuous flow synthesis of N , N -dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00562G [pubs.rsc.org]

- 10. repositorio.ufba.br [repositorio.ufba.br]

- 11. Converting INTO Dmt-oxide | DMT-Nexus forum [forum.dmt-nexus.me]

- 12. tandfonline.com [tandfonline.com]

- 13. N,N-Dimethyltryptamine | C12H16N2 | CID 6089 - PubChem [pubchem.ncbi.nlm.nih.gov]

Endogenous Presence of N,N-Dimethyltryptamine N-oxide in Mammals: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in numerous plant species and is also endogenously produced in mammals, including humans.[1][2] While the physiological role of endogenous DMT is still under investigation, its metabolism is better understood. One of its primary metabolites is N,N-Dimethyltryptamine N-oxide (DMT-NO). This technical guide provides a comprehensive overview of the current scientific understanding of the endogenous presence of DMT-NO in mammals, focusing on its metabolic pathway, quantitative data, and the experimental protocols for its detection and quantification.

DMT-NO is the second most abundant metabolite of DMT, formed through the N-oxidation pathway.[3] Understanding the endogenous levels and pharmacokinetics of DMT-NO is crucial for elucidating the complete physiological and potential pharmacological roles of endogenous DMT. This document summarizes the available quantitative data, details the methodologies for its analysis, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Metabolic Pathway of DMT to DMT-NO

The primary metabolic routes for DMT in mammals are oxidative deamination by monoamine oxidase (MAO) to indole-3-acetic acid (IAA) and N-oxidation to DMT-NO.[3] The conversion of DMT to DMT-NO is a significant metabolic step.

The metabolic pathway from the precursor tryptophan to DMT and its subsequent conversion to DMT-NO is depicted below.

Quantitative Data for this compound

While the endogenous presence of DMT-NO is established, specific quantitative data on its physiological concentrations in various mammalian tissues and fluids are limited. Most of the available quantitative data comes from analytical method validation studies, which establish the linear range of quantification for DMT-NO in biological matrices. These ranges provide a critical reference for researchers aiming to measure endogenous levels.

| Matrix | Species | Method | Linear Range of Quantification | Reference |

| Human Plasma | Human | LC-MS/MS | 15 - 250 nM | [4] |

| Human Plasma | Human | LC-MS/MS | 0.25 - 125 ng/mL | [3] |

| Human Urine | Human | LC-MS/MS | 2.5 - 250 ng/mL | [3] |

Experimental Protocols

The quantification of DMT-NO in biological samples is primarily achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for detecting the typically low endogenous concentrations of such metabolites.

Sample Preparation: Protein Precipitation

A common and effective method for extracting DMT-NO from plasma and urine is protein precipitation.

Protocol:

-

To a 100 µL aliquot of the biological sample (plasma or urine), add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or a 75:25 v/v mixture of acetonitrile and methanol).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the analytes of interest.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for analysis.

References

N,N-Dimethyltryptamine N-oxide: A Comprehensive Technical Guide to its Role as a Major Metabolite of DMT

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic compound that has garnered significant interest for its profound effects on consciousness and its potential therapeutic applications. Understanding the metabolism of DMT is crucial for characterizing its pharmacokinetic and pharmacodynamic profile. While the primary metabolic pathway of DMT involves oxidative deamination by monoamine oxidase A (MAO-A) to indole-3-acetic acid (IAA), a significant portion is also converted to its N-oxide metabolite, N,N-Dimethyltryptamine N-oxide (DMT-NO). This technical guide provides an in-depth overview of DMT-NO as a major metabolite of DMT, focusing on quantitative data, experimental protocols, and relevant signaling pathways.

Metabolic Pathways of DMT

The biotransformation of DMT is a rapid and efficient process, primarily occurring in the liver. Two major enzymatic pathways are responsible for its metabolism:

-

Oxidative Deamination: The predominant pathway is mediated by monoamine oxidase A (MAO-A) , which converts DMT to indole-3-acetic acid (IAA). This pathway is highly efficient, particularly after oral administration, leading to low bioavailability of DMT unless co-administered with a MAO inhibitor (MAOI).

-

N-oxidation: A secondary but significant pathway involves the N-oxidation of DMT to form This compound (DMT-NO) . This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with studies indicating the involvement of CYP2D6 and to a lesser extent, CYP2C19 .[1][2] The formation of DMT-NO becomes more prominent when the MAO-A pathway is saturated or inhibited.[3][4]

Quantitative Data on DMT Metabolism

The route of administration and the presence of MAOIs significantly influence the metabolic fate of DMT. The following tables summarize key quantitative data from various studies.

Table 1: Urinary Excretion of DMT and its Metabolites after Oral and Smoked Administration

| Compound | Oral Administration (25 mg DMT) - % of Total Recovered | Smoked Administration (25 mg DMT) - % of Total Recovered |

| DMT | Not Detected | 10% |

| DMT-NO | 3% | 28% |

| IAA | 97% | 63% |

Data adapted from Riba et al., 2014.[3][4]

Table 2: Pharmacokinetic Parameters of DMT and Metabolites in Plasma after Intravenous Infusion

| Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |

| DMT | 0.5 - 500 | Varies with dose and infusion rate |

| DMT-NO | 0.25 - 125 | Varies with dose and infusion rate |

| IAA | 240 - 6000 | Varies with dose and infusion rate |

Linear ranges from validated LC-MS/MS methods.[5][6]

Table 3: In Vitro Metabolism of DMT in Human Liver Mitochondrial Fractions

| Condition | Intrinsic Clearance (µL/min/mg protein) | Half-life (min) |

| DMT (3.1 µM) - Vehicle Control | 42.9 | 33.7 |

| DMT (3.1 µM) + MAO-A Inhibitor | < 3.9 | > 373.7 |

| DMT (3.1 µM) + MAO-B Inhibitor | 42.7 | 32.5 |

Data adapted from Good et al., 2023.[7]

Experimental Protocols

Accurate quantification of DMT and its metabolites is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Protocol 1: Quantification of DMT and DMT-NO in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 200 µL of an internal standard solution (e.g., DMT-d6, DMT-NO-d6) in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC):

-

Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

DMT: Q1: m/z 189.1 → Q3: m/z 58.1

-

DMT-NO: Q1: m/z 205.1 → Q3: m/z 58.1

-

Internal Standards: Monitor the corresponding transitions for the deuterated analogs.

-

Protocol 2: In Vitro Metabolism of DMT using Human Liver Microsomes (HLM)

1. Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine:

-

Human liver microsomes (final concentration ~0.5 mg/mL).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

2. Initiation of Reaction:

-

Add DMT solution to the pre-incubated mixture to achieve the desired final concentration (e.g., 1-10 µM).

3. Incubation and Termination:

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

4. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixtures to pellet the protein.

-

Analyze the supernatant using the LC-MS/MS method described in Protocol 1 to quantify the remaining DMT and the formation of DMT-NO.

Signaling Pathways

DMT exerts its pharmacological effects through interactions with several receptor systems, most notably the serotonin 5-HT2A receptor and the Sigma-1 receptor.

5-HT2A Receptor Signaling

The psychedelic effects of DMT are primarily mediated by its agonist activity at the 5-HT2A receptor, a Gq-protein coupled receptor.

Sigma-1 Receptor Signaling

DMT is also an endogenous ligand for the Sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[8][9] Activation of the Sigma-1 receptor by DMT has been shown to modulate ion channel function and confer protection against cellular stress.[8][9]

Conclusion

This compound is a major metabolite of DMT, the formation of which is highly dependent on the route of administration and the activity of MAO-A. The shift from MAO-A-dependent metabolism to CYP-mediated N-oxidation is a key factor in the psychoactivity of DMT, particularly when administered via routes that bypass first-pass metabolism. The detailed experimental protocols and an understanding of the signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals working with DMT and its metabolites. Further research into the pharmacological activity of DMT-NO itself is warranted to fully elucidate its contribution to the overall effects of DMT.

References

- 1. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and Urinary Disposition of DMT | ICEERS [iceers.org]

- 4. Metabolism and urinary disposition of N,N-dimethyltryptamine after oral and smoked administration: a comparative study. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Endogenous Hallucinogen and Trace Amine N,N-Dimethyltryptamine (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation in Human Primary iPSC-Derived Cortical Neurons and Microglia-Like Immune Cells [frontiersin.org]

In Vitro Synthesis of N,N-Dimethyltryptamine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro synthesis of N,N-Dimethyltryptamine N-oxide (DMT N-oxide), a primary metabolite of N,N-Dimethyltryptamine (DMT). The document details both chemical and enzymatic methodologies for the synthesis, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols are provided for key synthetic procedures. Furthermore, this guide includes visualizations of metabolic pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the underlying processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are engaged in the study of DMT and its metabolites.

Introduction

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound found in various plant and animal species and is also produced endogenously in mammals. Its metabolism is a critical area of research for understanding its pharmacological and toxicological profile. A significant metabolic pathway for DMT is N-oxidation, which leads to the formation of this compound (DMT N-oxide)[1][2]. In vitro synthesis of DMT N-oxide is essential for obtaining pure standards for analytical studies, investigating its biological activity, and developing new therapeutic agents.

This guide outlines two primary approaches for the in vitro synthesis of DMT N-oxide: direct chemical oxidation of DMT and enzymatic conversion using various biocatalysts.

Chemical Synthesis of DMT N-oxide

The chemical synthesis of DMT N-oxide typically involves the direct oxidation of the tertiary amine group of DMT. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide.

Synthesis using meta-Chloroperoxybenzoic Acid (m-CPBA)

Oxidation of DMT with m-CPBA is a widely used and efficient method for the preparation of DMT N-oxide.

-

Dissolution: Dissolve N,N-Dimethyltryptamine (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or chloroform, at room temperature.

-

Reaction Initiation: Cool the solution in an ice bath and add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in the same solvent dropwise with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. Subsequently, wash with brine.

-

Extraction: Extract the aqueous layer with the organic solvent used for the reaction.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude DMT N-oxide.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Synthesis using Hydrogen Peroxide

Hydrogen peroxide can also be employed as an oxidizing agent for the synthesis of DMT N-oxide, often in the presence of a catalyst.

-

Dissolution: Suspend N,N-Dimethyltryptamine (1.0 eq) in a suitable solvent such as methanol or acetone.

-

Reaction: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 2-3 eq) to the suspension.

-

Catalysis (Optional): The reaction can be catalyzed by the addition of a small amount of a catalyst, such as selenium dioxide.

-

Reaction Time: Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up and Purification: After the reaction is complete, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Quantitative Data for Chemical Synthesis

| Method | Oxidizing Agent | Solvent | Typical Yield | Purity | Reference |

| Peroxy Acid Oxidation | m-CPBA | Dichloromethane | >90% | >98% | Adapted from similar amine oxidations[3] |

| Hydrogen Peroxide Oxidation | H₂O₂ | Methanol | Moderate to Good | Variable | Not explicitly reported for DMT, but a common method for tertiary amine N-oxides. |

Enzymatic Synthesis of DMT N-oxide

The in vitro enzymatic synthesis of DMT N-oxide mimics the metabolic pathway in living organisms. This approach can offer high selectivity and milder reaction conditions compared to chemical methods. The primary enzymes involved in the N-oxidation of DMT are Cytochrome P450s (specifically CYP2D6) and Flavin-containing Monooxygenases (FMOs)[4][5]. Peroxidases have also been shown to metabolize DMT[6].

Synthesis using Human Liver Microsomes (HLM)

Human liver microsomes contain a mixture of drug-metabolizing enzymes, including CYPs and FMOs, and can be used for the in vitro production of DMT N-oxide.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and N,N-Dimethyltryptamine (substrate, e.g., 10-100 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis and Purification: Analyze the supernatant for the presence of DMT N-oxide using LC-MS. For preparative purposes, the supernatant can be concentrated and the product purified by preparative high-performance liquid chromatography (HPLC).

Synthesis using Recombinant Enzymes (CYP2D6 or FMOs)

For a more specific synthesis, recombinant enzymes expressed in a suitable host system (e.g., insect cells or bacteria) can be used.

-

Reaction Setup: Combine a purified recombinant enzyme (e.g., CYP2D6 or FMO3), a suitable buffer (pH 7.4), and N,N-Dimethyltryptamine in a reaction vessel.

-

Cofactor Addition: For CYP-mediated reactions, add an NADPH-cytochrome P450 reductase and an NADPH-regenerating system. For FMO-mediated reactions, add NADPH.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Work-up and Analysis: Terminate the reaction and process the sample as described for the HLM protocol.

Quantitative Data for Enzymatic Synthesis

| Enzyme System | Substrate Concentration | Incubation Time | Product Formation Rate | Reference |

| Human Liver Microsomes | 10-100 µM | 30-60 min | Varies depending on donor | [5] |

| Recombinant CYP2D6 | Varies (for kinetics) | Varies | Varies | [4][5][7] |

| Recombinant FMOs | Varies (for kinetics) | Varies | Varies | Implied as a potential pathway[8] |

Visualization of Pathways and Workflows

Metabolic Pathway of DMT

The following diagram illustrates the major metabolic pathways of DMT, including the formation of DMT N-oxide.

Caption: Major metabolic pathways of N,N-Dimethyltryptamine (DMT).

Experimental Workflow for Chemical Synthesis

This diagram outlines the general workflow for the chemical synthesis of DMT N-oxide.

Caption: General workflow for the chemical synthesis of DMT N-oxide.

Experimental Workflow for Enzymatic Synthesis

The following diagram illustrates the typical workflow for the in vitro enzymatic synthesis of DMT N-oxide.

Caption: General workflow for the in vitro enzymatic synthesis of DMT N-oxide.

Conclusion

This technical guide provides a detailed overview of the in vitro synthesis of this compound through both chemical and enzymatic routes. The provided experimental protocols, quantitative data, and visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to produce and study this important metabolite of DMT. The choice between chemical and enzymatic synthesis will depend on the specific requirements of the research, such as the desired yield, purity, and the need for biomimetic conditions. Further research into optimizing enzymatic synthesis protocols could provide more efficient and selective methods for producing DMT N-oxide for a variety of scientific applications.

References

- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Occurrence and Analysis of N,N-Dimethyltryptamine N-oxide in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine N-oxide (DMT N-oxide) is the N-oxidized metabolite of the potent psychedelic compound N,N-Dimethyltryptamine (DMT). While the pharmacology of DMT has been a subject of extensive research, its N-oxide derivative has received considerably less attention. This technical guide provides a comprehensive overview of the known natural sources of DMT N-oxide, quantitative data on its occurrence, and detailed methodologies for its analysis. The biosynthesis of DMT and its subsequent conversion to DMT N-oxide is also elucidated. This document aims to serve as a foundational resource for researchers investigating the biosynthesis, pharmacology, and potential applications of this intriguing tryptamine derivative.

Natural Sources of this compound

The presence of DMT N-oxide has been confirmed in a limited number of plant species. To date, there is no conclusive evidence of its natural occurrence in fungi. While DMT is an endogenous compound in animals, DMT N-oxide is primarily considered a metabolite of DMT in these organisms[1][2].

Plant Sources

DMT N-oxide has been identified in several plant families, most notably the Fabaceae. The following table summarizes the quantitative data available for plant species containing DMT N-oxide.

| Plant Species | Family | Plant Part | Concentration of DMT N-oxide (% of dry weight) | References |

| Desmodium triflorum | Fabaceae | Roots | 0.0004% | Present in multiple search results |

| Acacia confusa | Fabaceae | Stem | 0.01% | Present in multiple search results |

| Acacia acuminata (narrow leaf) | Fabaceae | Phyllodes | 0.007% | Present in multiple search results |

| Acacia retinodes | Fabaceae | Not Specified (Extract) | 1.33% of extract | Present in multiple search results |

| Anadenanthera peregrina | Fabaceae | Fruit, Beans | Present, but not quantified | Present in multiple search results |

Biosynthesis and Metabolism of this compound

DMT N-oxide is formed in organisms through the oxidation of N,N-Dimethyltryptamine. The biosynthesis of DMT originates from the amino acid tryptophan. The metabolic pathway is illustrated in the diagram below.

References

Methodological & Application

Application Note: Quantification of N,N-Dimethyltryptamine N-oxide in Human Plasma using LC-MS/MS

Introduction

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound, and its metabolism is a critical area of research in pharmacology and neuroscience. One of its primary metabolites is N,N-Dimethyltryptamine N-oxide (DMT N-oxide).[1][2] Accurate and sensitive quantification of DMT N-oxide is essential for pharmacokinetic and metabolic studies. This application note describes a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of DMT N-oxide in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings.[3][4]

Principle

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a diphenyl column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][6] Positive electrospray ionization (ESI) is used to generate protonated molecular ions of the analyte and internal standard, which are then fragmented to produce specific product ions for quantification.

Experimental Protocols

Materials and Reagents

-

This compound (DMT N-oxide) reference standard

-

Deuterated N,N-Dimethyltryptamine (DMT-d6) as an internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Human plasma (blank)

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DMT N-oxide and DMT-d6 in methanol.

-

Working Standard Solutions: Serially dilute the DMT N-oxide primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and QC samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC levels (low, medium, and high).

Sample Preparation Protocol

-

Aliquoting: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (DMT-d6).

-

Protein Precipitation: Add 300 µL of acetonitrile to each sample.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

-

Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A diphenyl column is often used for separation.[5][6] Alternatively, a pentafluorophenyl column can be employed.[3][4]

-

Mobile Phase A: 0.1% formic acid in water.

-

Gradient Elution: A gradient elution is employed to achieve optimal separation.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for DMT N-oxide and the internal standard are monitored.

Data Presentation

Table 1: LC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Table 2: Mass Spectrometric Parameters (MRM Transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DMT N-oxide | 205.1 | 146.1 | 20 |

| DMT-d6 (IS) | 195.2 | 64.2 | 25 |

Table 3: Method Validation Summary

| Parameter | DMT N-oxide |

| Linear Range | 0.1 - 100 ng/mL[3][4] or 15 - 250 nM[5][6] |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3][4] or 15 nM[5][6] |

Mandatory Visualizations

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

Caption: Schematic of the LC-MS/MS analytical workflow.

Caption: Major metabolic pathways of N,N-Dimethyltryptamine (DMT).

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of N,N-Dimethyltryptamine N-oxide in Human Plasma

Abstract

This application note provides a detailed protocol for the extraction and quantification of N,N-Dimethyltryptamine N-oxide (DMT-NO), a major metabolite of N,N-Dimethyltryptamine (DMT), in human plasma. The described method utilizes a straightforward protein precipitation extraction procedure followed by sensitive and selective analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic and metabolism studies of DMT in clinical and research settings.[1][2]

Introduction

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound currently under investigation for various therapeutic applications.[1][2] To understand its pharmacokinetic profile and metabolic fate, sensitive bioanalytical methods are required to quantify DMT and its metabolites in biological matrices.[1][2] One of the primary metabolites is this compound (DMT-NO).[3][4] This document outlines a validated protocol for the reliable quantification of DMT-NO in human plasma. The methodology is based on a simple protein precipitation technique, which offers ease of use and a short run time, making it amenable to high-throughput analysis.[1][2]

Experimental Workflow

The overall experimental workflow for the extraction and analysis of DMT-NO from human plasma is depicted below.

Caption: Experimental workflow for DMT-NO analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method, based on published data.

Table 1: LC-MS/MS Method Parameters and Performance

| Parameter | Value | Reference |

| Extraction Method | Protein Precipitation | [1][2][3][4] |

| Analytical Technique | LC-MS/MS | [1][2][3][4][5] |

| Calibration Range | 0.1 - 100 ng/mL | [1][2] |

| 0.25 - 125 ng/mL | [3][4] | |

| 15 - 250 nM | [5] | |

| Intra-assay Accuracy | 93 - 113% | [1][2] |

| Inter-assay Accuracy | 93 - 113% | [1][2] |

| 95 - 110% | [2] | |

| Intra-assay Precision (CV) | ≤ 11% | [1][2] |

| Inter-assay Precision (CV) | ≤ 11% | [1][2] |

| ≤ 6.4% | [4] | |

| Analyte Recovery | ≥ 91% | [3][4] |

Experimental Protocols

Materials and Reagents

-

Human plasma (with anticoagulant)

-

This compound (DMT-NO) analytical standard

-

Deuterated DMT or other suitable internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Centrifuge

-

Nitrogen evaporator (optional)

-

LC-MS/MS system with electrospray ionization (ESI) source

Protocol 1: Protein Precipitation with Methanol

This protocol is adapted from a validated method for the simultaneous quantification of DMT and its metabolites.[1][2]

-

Sample Preparation:

-

Thaw frozen human plasma samples on ice.

-

Vortex the samples to ensure homogeneity.

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

-

Internal Standard Addition:

-

Add a specific amount of internal standard solution to each plasma sample. The concentration of the IS should be optimized for the specific assay.

-

-

Protein Precipitation:

-

Add 200 µL of ice-cold methanol to the plasma sample.

-

Vortex the mixture vigorously for 20 seconds to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume of the supernatant into the LC-MS/MS system.

-

Protocol 2: Protein Precipitation with Acetonitrile/Methanol

This protocol is based on a method developed for forensic analysis of DMT and its metabolites.[3][4]

-

Sample Preparation:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

-

Internal Standard Addition:

-